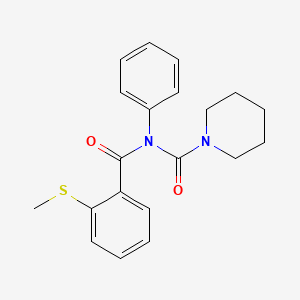
N-(2-(methylthio)benzoyl)-N-phenylpiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(methylthio)benzoyl)-N-phenylpiperidine-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a piperidine ring, a benzoyl group, and a methylthio substituent, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylthio)benzoyl)-N-phenylpiperidine-1-carboxamide typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 2-(methylthio)benzoic acid with thionyl chloride to form the corresponding acid chloride.
Amidation Reaction: The acid chloride is then reacted with N-phenylpiperidine-1-carboxamide in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2-(methylthio)benzoyl)-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
N-(2-(methylthio)benzoyl)-N-phenylpiperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals due to its potential biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
作用機序
The mechanism of action of N-(2-(methylthio)benzoyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The benzoyl and piperidine moieties may interact with enzymes or receptors, modulating their activity. The methylthio group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems.
類似化合物との比較
Similar Compounds
N-(2-(methylthio)benzoyl)-N-phenylpiperidine-1-carboxamide: shares similarities with other benzoyl and piperidine derivatives, such as:
Uniqueness
The unique combination of the benzoyl, piperidine, and methylthio groups in this compound imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
生物活性
N-(2-(methylthio)benzoyl)-N-phenylpiperidine-1-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C_{19}H_{22}N_{2}O_{2}S
- Molecular Weight : 354.5 g/mol
- CAS Number : 899755-29-4
The compound features a piperidine ring substituted with a benzoyl group and a methylthio group, which may influence its interaction with biological targets.
Piperidine derivatives, including this compound, are known to interact with various molecular targets, leading to diverse biological effects. The potential mechanisms of action include:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Antiproliferative Effects : Studies have indicated that similar piperidine derivatives exhibit antiproliferative activity against cancer cell lines, suggesting potential anticancer properties.
Case Studies and Research Findings
-
Anticancer Activity :
- A study evaluated the cytotoxic effects of piperidine derivatives on human cancer cell lines. The compound demonstrated significant growth inhibition in cancer cells, with IC50 values indicating effectiveness comparable to established chemotherapeutics (e.g., cisplatin) .
- The mechanism was linked to the induction of apoptosis and disruption of cell cycle progression.
- Enzyme Inhibition :
- Structure-Activity Relationship (SAR) :
Summary of Biological Activities
特性
IUPAC Name |
N-(2-methylsulfanylbenzoyl)-N-phenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-25-18-13-7-6-12-17(18)19(23)22(16-10-4-2-5-11-16)20(24)21-14-8-3-9-15-21/h2,4-7,10-13H,3,8-9,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAXEIZKQIEWDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














